1-[(2-Chloro-6-fluorophenyl)methoxy]-3-[(3,4-dichlorophenyl)methyl]imidazolidine-2,4,5-trione
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Overview
Description
1-[(2-Chloro-6-fluorophenyl)methoxy]-3-[(3,4-dichlorophenyl)methyl]imidazolidine-2,4,5-trione is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with multiple halogen substitutions, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chloro-6-fluorophenyl)methoxy]-3-[(3,4-dichlorophenyl)methyl]imidazolidine-2,4,5-trione typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the imidazolidine ring: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the methoxy group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol or other methoxy-containing reagents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Chloro-6-fluorophenyl)methoxy]-3-[(3,4-dichlorophenyl)methyl]imidazolidine-2,4,5-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(2-Chloro-6-fluorophenyl)methoxy]-3-[(3,4-dichlorophenyl)methyl]imidazolidine-2,4,5-trione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[(2-Chloro-6-fluorophenyl)methoxy]-3-[(3,4-dichlorophenyl)methyl]imidazolidine-2,4,5-trione: can be compared with other halogenated imidazolidine derivatives, such as:
Uniqueness: The unique combination of chlorine and fluorine atoms in this compound can result in distinct chemical and biological properties, such as enhanced reactivity or specific interactions with biological targets.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methoxy]-3-[(3,4-dichlorophenyl)methyl]imidazolidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3FN2O4/c18-11-2-1-3-14(21)10(11)8-27-23-16(25)15(24)22(17(23)26)7-9-4-5-12(19)13(20)6-9/h1-6H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERXYVTYOCOYBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON2C(=O)C(=O)N(C2=O)CC3=CC(=C(C=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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